molecular formula C16H18ClNO2 B11770033 N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride

N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No.: B11770033
M. Wt: 291.77 g/mol
InChI Key: BTHYYLMOTFYKHC-UHFFFAOYSA-N
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Description

N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzo[d][1,3]dioxole, a heterocyclic compound containing a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride typically involves multiple steps. One common method includes the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce secondary amines .

Scientific Research Applications

N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzo[d][1,3]dioxol-5-amine
  • N-Phenethylbenzo[d][1,3]dioxol-5-amine
  • N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine

Uniqueness

N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

N-methyl-N-(2-phenylethyl)-1,3-benzodioxol-5-amine;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-17(10-9-13-5-3-2-4-6-13)14-7-8-15-16(11-14)19-12-18-15;/h2-8,11H,9-10,12H2,1H3;1H

InChI Key

BTHYYLMOTFYKHC-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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